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Compound of Interest

Compound Name: Z-Ala-his-OH

CAS No.: 79458-92-7

Cat. No.: B3284973 Get Quote

Executive Summary
Z-protected histidine dipeptides (e.g., Z-His-Phe, Z-His-Leu) represent a specialized class of

bioactive chemical probes and peptidomimetics used extensively in enzymology and drug

discovery. Unlike their free dipeptide counterparts (such as carnosine), the addition of the

Benzyloxycarbonyl (Z or Cbz) group at the N-terminus fundamentally alters their

physicochemical profile, rendering them lipophilic and resistant to aminopeptidases.

Their primary biological utility lies in three domains:

Protease Substrates: Serving as chromogenic or kinetic substrates for aspartic (e.g., Pepsin)

and cysteine proteases (e.g., Cathepsin).

Transition-State Inhibitors: Acting as scaffolds for the design of competitive inhibitors where

the Z-group occupies hydrophobic subsites (S2/S3) within the enzyme active site.

Supramolecular Scaffolds: Facilitating self-assembly into nanotubes or hydrogels for drug

delivery due to enhanced π-π stacking interactions provided by the Z-group and the

imidazole ring.
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Molecular Architecture & Physicochemical
Properties[2]
The biological activity of Z-protected histidine dipeptides is dictated by the synergy between the

protecting group and the histidine imidazole side chain.

The "Z" Factor (N-Benzyloxycarbonyl)[2]
Lipophilicity: The Z-group adds a benzyl carbamate moiety, significantly increasing the logP

of the dipeptide. This allows the molecule to penetrate hydrophobic pockets of enzymes that

exclude hydrophilic free peptides.

Aminopeptidase Resistance: By capping the N-terminal amine, the Z-group prevents

degradation by exopeptidases, extending the half-life of the molecule in biological assays.

Structural Rigidity: The carbamate linkage restricts bond rotation, pre-organizing the peptide

backbone into a conformation often favorable for enzyme binding (e.g.,

-strand mimicry).

The Histidine Imidazole[3]
Proton Shuttling: The imidazole ring (

) remains active as a general acid/base catalyst or metal coordinator (Zn²⁺, Cu²⁺), essential
for interaction with metalloproteases.

Pi-Stacking: In Z-His-Phe derivatives, the imidazole ring can engage in T-shaped

-

stacking with the phenylalanine phenyl ring and the Z-group benzyl ring, stabilizing the
bound conformation.

Data Summary: Common Z-His Dipeptides
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Compound Sequence
Primary Biological
Application

Target Enzyme
Class

Z-His-Phe Z-L-His-L-Phe
Competitive Inhibitor /

Precursor

Aspartic Proteases

(Pepsin)

Z-His-Phe-Phe-OEt
Z-L-His-L-Phe-L-Phe-

OEt
Kinetic Substrate Pepsin, Cathepsin D

Z-His-Leu Z-L-His-L-Leu Inhibitor Scaffold Thiol Proteases, ACE

Z-Gly-Pro-CHN₂
Z-Gly-Pro-

Diazomethylketone
Irreversible Inhibitor Prolyl Oligopeptidases

Mechanisms of Action[3][6][7]
Substrate Specificity in Proteases
Z-protected histidine dipeptides are frequently used to map the S-subsites of proteases. In the

case of Pepsin (an aspartic protease), the enzyme prefers hydrophobic residues in the S1 and

S2 positions.

Mechanism: The Z-group mimics a hydrophobic amino acid residue (like Phenylalanine) and

binds tightly into the S2 or S3 subsite of the enzyme.

Catalysis: The Histidine residue (P2 position) positions the scissile bond (between P1 and

P1') directly over the catalytic aspartates.

Outcome: This makes compounds like Z-His-Phe-Phe-OEt highly specific substrates, where

the rate of hydrolysis (

) is used to quantify enzyme activity.

Competitive Inhibition
By modifying the C-terminus of a Z-His dipeptide (e.g., reducing the carboxylate to an alcohol),

the molecule transforms from a substrate into an inhibitor.

Example:Z-His-Phe-Pol (L-phenylalaninol).[1]
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Action: The Z-group and His side chain bind normally, but the reduced C-terminus cannot be

hydrolyzed. The molecule occupies the active site, preventing access to the natural

substrate.

Therapeutic Relevance: This "transition state analog" approach is the foundational logic

behind HIV protease inhibitors and ACE inhibitors.

Visualization: Enzyme-Inhibitor Complex
The following diagram illustrates how a Z-protected dipeptide binds within a protease active

site.
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Caption: Schematic of Z-protected histidine dipeptide binding to a protease active site. The Z-

group anchors the molecule in the S2 hydrophobic pocket, positioning the Histidine for

interaction.

Experimental Protocols
Protocol A: Determination of Proteolytic Activity using
Z-His-Phe-Phe-OEt
This assay measures the activity of aspartic proteases (e.g., Pepsin) using a Z-protected

substrate. The cleavage of the peptide bond results in a change in absorbance or the release

of a detectable fragment.
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Reagents:

Substrate: Z-L-His-L-Phe-L-Phe-OEt (dissolved in minimal methanol, diluted in buffer).

Buffer: 0.01 M HCl (pH 2.0) for Pepsin.

Enzyme: Porcine Pepsin (1 mg/mL stock).

Detection: Ninhydrin reagent or UV Spectrophotometer (280 nm).

Workflow:

Preparation: Dilute substrate to concentrations ranging from 0.1 mM to 5.0 mM in reaction

buffer.

Incubation: Equilibrate 1.0 mL of substrate solution at 37°C.

Initiation: Add 50 µL of Enzyme stock. Mix rapidly.

Sampling: At defined intervals (0, 5, 10, 15 min), remove 100 µL aliquots.

Quenching: Transfer aliquots into tubes containing 100 µL of 5% TCA (Trichloroacetic acid)

or raise pH to >6.0 to stop pepsin activity.

Quantification:

Method 1 (HPLC): Analyze supernatant on C18 column (Gradient: Water/Acetonitrile +

0.1% TFA). Monitor disappearance of substrate peak.

Method 2 (Ninhydrin): If cleavage generates a free amine (depends on cleavage site),

react with Ninhydrin and read OD at 570 nm.

Calculation: Plot initial velocity (

) vs. [Substrate]. Fit to Michaelis-Menten equation to determine

and

.
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Protocol B: Synthesis of Z-His-Phe (Mixed Anhydride
Method)
For researchers needing to synthesize specific Z-protected probes.

Activation: Dissolve Z-L-Histidine (1.0 eq) in dry THF/DMF. Add N-methylmorpholine (1.0 eq).

Cool to -15°C.

Anhydride Formation: Add Isobutyl chloroformate (1.0 eq) dropwise. Stir for 15 min.

Coupling: Add L-Phenylalanine methyl ester (HCl salt, neutralized with NMM) dissolved in

DMF.

Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash with 5% NaHCO₃,

Water, and Brine. (Note: Avoid strong acid washes as the Z-group is acid-stable, but the

imidazole can be protonated, altering solubility).

Purification: Recrystallize from EtOAc/Hexane.

Biological Logic & Self-Validating Systems
When designing experiments with Z-protected dipeptides, the system must be self-validating.

This means the experimental design must account for the specific properties of the Z-group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3284973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Failure Mode Cause Control / Validation Step

Low Solubility
Z-group increases

hydrophobicity.

Solvent Control: Run a

DMSO/Methanol tolerance

curve for the enzyme. Ensure

<5% organic solvent in final

assay.

Non-Specific Binding
Z-group binds albumin or

plastic.

BSA Correction: Include 0.1%

BSA in buffers to block non-

specific adsorption sites on

plasticware.

False Negatives (Inhibition)
Compound precipitates at high

conc.

Turbidity Check: Measure OD

at 600 nm. If >0.05, compound

has precipitated.

Racemization

Histidine imidazole catalyzes

racemization during synthesis.

[2][3]

Chiral HPLC: Verify

stereochemical purity (L,L-

isomer) before biological

testing. D-isomers are often

biologically inert.

Visualization: Experimental Decision Flow
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Caption: Decision logic for utilizing Z-protected dipeptides in bioassays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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